- An Efficient and Practical Synthesis of Salmeterol, Organic Preparations and Procedures International, 2015, 47(2), 168-172

Cas no 97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine)

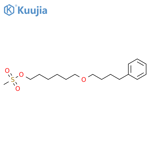

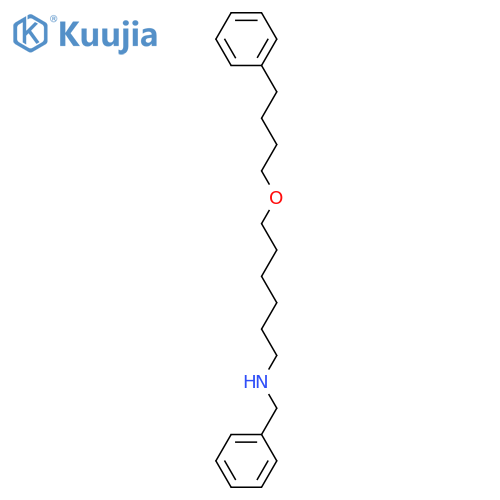

97664-55-6 structure

商品名:6-(4-Phenylbutoxy)hexylbenzylamine

6-(4-Phenylbutoxy)hexylbenzylamine 化学的及び物理的性質

名前と識別子

-

- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine

- [6-(4-Phenylbutoxy)hexyl]benzylamine

- 2.N-(6-(4-PHENYL BUTOXY) HEXY) BENZENEAMINE

- 4-Phenylbutyric Acid-13C6

- Benzenemethanamine, N-[6-(4-phenylbutoxy)hexyl]-

- 6-Benzylamino-1-(4'-phenylbutoxy)hexane

- 6-N-benzylamino-1-(4'-phenylbutoxy)hexane

- benzyl(6-(4-pheylbutoxy)hexyl)amine

- N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine

- N-benzyl-6-(4-phenylbutoxy)hexylamine

- N-[6-(4-Phenylbutoxy)hexyl]benzenemethanamine (ACI)

- SB83545

- JWLIKZBRVQRFNF-UHFFFAOYSA-N

- BENZYL[6-(4-PHENYLBUTOXY)HEXYL]AMINE

- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine; N-[6-(4-phenylbutoxy)hexyl]-benzenemethanamine

- BS-49596

- 97664-55-6

- SCHEMBL456614

- 1,13-Diphenyl-12-aza-5-oxatridecane

- AC-25488

- DTXSID40448220

- AKOS016003681

- N-[6-(4-Phenylbutoxy)hexyl]-benzenemethanamine

- 6-(4-Phenylbutoxy)hexylbenzylamine

-

- MDL: MFCD04118104

- インチ: 1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2

- InChIKey: JWLIKZBRVQRFNF-UHFFFAOYSA-N

- ほほえんだ: O(CCCCCCNCC1C=CC=CC=1)CCCCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 339.25600

- どういたいしつりょう: 339.256214676g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 25

- 回転可能化学結合数: 14

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- 色と性状: No date available

- 密度みつど: 1.0±0.1 g/cm3

- ゆうかいてん: No date available

- ふってん: 467.2±38.0 °C at 760 mmHg

- フラッシュポイント: 207.3±16.2 °C

- PSA: 21.26000

- LogP: 5.76700

- じょうきあつ: 0.0±1.2 mmHg at 25°C

6-(4-Phenylbutoxy)hexylbenzylamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-(4-Phenylbutoxy)hexylbenzylamine 税関データ

- 税関コード:2922199090

- 税関データ:

中国税関コード:

2922199090概要:

2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

6-(4-Phenylbutoxy)hexylbenzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P319615-10g |

[6-(4-Phenylbutoxy)hexyl]benzylamine |

97664-55-6 | 10g |

$305.00 | 2023-05-17 | ||

| TRC | P319615-25g |

[6-(4-Phenylbutoxy)hexyl]benzylamine |

97664-55-6 | 25g |

$ 460.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | D252406-250g |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 97% | 250g |

$4980 | 2024-08-03 | |

| Alichem | A019111187-1g |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 95% | 1g |

$665.68 | 2023-08-31 | |

| eNovation Chemicals LLC | D252406-1g |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 97% | 1g |

$980 | 2024-08-03 | |

| eNovation Chemicals LLC | D252406-50g |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 97% | 50g |

$1590 | 2024-08-03 | |

| eNovation Chemicals LLC | D252406-1kg |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 97% | 1kg |

$17800 | 2024-08-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-478608-100 mg |

[6-(4-Phenylbutoxy)hexyl]benzylamine, |

97664-55-6 | 100MG |

¥2,858.00 | 2023-07-11 | ||

| Ambeed | A430969-250mg |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 98+% | 250mg |

$25.0 | 2024-04-16 | |

| Aaron | AR00H8PN-100mg |

1,13-Diphenyl-12-aza-5-oxatridecane |

97664-55-6 | 98% | 100mg |

$69.00 | 2025-02-11 |

6-(4-Phenylbutoxy)hexylbenzylamine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ; 10 h, rt

1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C

1.3 Reagents: Oxalic acid Solvents: Methanol

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C

1.3 Reagents: Oxalic acid Solvents: Methanol

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 - 4 h, 40 - 50 °C; 5 h, 100 - 110 °C

1.2 Reagents: Triethylamine ; 15 °C → 10 °C

1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C

1.5 < 35 °C; 10 h, 100 - 110 °C

1.2 Reagents: Triethylamine ; 15 °C → 10 °C

1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C

1.5 < 35 °C; 10 h, 100 - 110 °C

リファレンス

- Preparation of salmeterol and salts thereof, India, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Dimethyl sulfoxide ; 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,

合成方法 5

はんのうじょうけん

リファレンス

- New process and intermediates for the preparation of α1-[6-(4-phenylbutoxy)hexylaminomethyl]-4-hydroxy-1,3-benzenedimethanol [salmeterol]., Spain, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Enantioselective synthesis of salmeterol via asymmetric borane reduction, Tetrahedron Letters, 1994, 35(50), 9375-8

合成方法 7

はんのうじょうけん

1.1 Reagents: Triethylamine , Sodium iodide ; 30 min, 45 °C

1.2 -

1.2 -

リファレンス

- A convenient synthesis of (R)-salmeterol via Rh-catalyzed asymmetric transfer hydrogenation, Tetrahedron: Asymmetry, 2008, 19(15), 1824-1828

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 12 h, rt → 110 °C

リファレンス

- Preparation of the salmeterol intermediate fumarate crystal, China, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Triethylamine , Sodium iodide Solvents: Dimethyl sulfoxide

リファレンス

- A new synthetic approach to salmeterol, Synthetic Communications, 1999, 29(12), 2155-2162

合成方法 10

はんのうじょうけん

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: tert-Butyl methyl ether ; 0 - 10 °C; 10 °C → rt

1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux

1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C

1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt

1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux

1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C

1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt

1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux

1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C

1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt

1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux

1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C

1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt

リファレンス

- Process for the synthesis of N-substituted [6-(4-phenylbutoxy)hexyl]amine synthons useful in the synthesis toward Salmeterol xinafoate, Spain, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 h, 60 - 80 °C

リファレンス

- Improved synthesis of 13C, 2H3- and 2H3-salmeterol by Cs2CO3-mediated monoalkylation of a primary amine, Journal of Labelled Compounds & Radiopharmaceuticals, 2002, 45(9), 755-762

合成方法 12

はんのうじょうけん

1.1 Solvents: Acetonitrile ; overnight, rt

リファレンス

- A new route for synthesis of salmeterol xinafoate, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

6-(4-Phenylbutoxy)hexylbenzylamine Raw materials

- Benzene,[4-[(6-bromohexyl)oxy]butyl]-

- 1-Hexanol, 6-(4-phenylbutoxy)-, 1-methanesulfonate

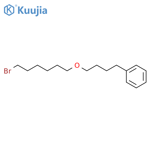

- 1-Bromo-4-phenylbutane

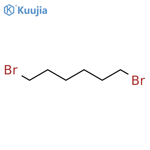

- 1,6-Dibromohexane

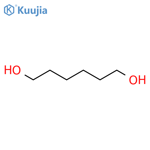

- 1,6-Hexanediol

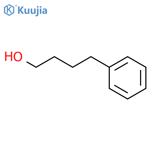

- 4-Phenyl-1-butanol

6-(4-Phenylbutoxy)hexylbenzylamine Preparation Products

6-(4-Phenylbutoxy)hexylbenzylamine 関連文献

-

1. Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismAnamarija Kne?evi?,Jurica Novak,Anita Bosak,Marijana Vinkovi? Org. Biomol. Chem. 2020 18 9675

97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine) 関連製品

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97664-55-6)6-苄基氨基-1-(4'-苯基丁氧基)己烷

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:97664-55-6)6-N-Benzylamino-1-(4'-phenylbutoxy)Hexane

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ